molecular formula C16H18O4 B12892595 Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-90-6

Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-

Cat. No.: B12892595
CAS No.: 88484-90-6
M. Wt: 274.31 g/mol
InChI Key: QNVRKFXOROAKFZ-UHFFFAOYSA-N
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Description

1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound with a complex structure that includes a furan ring substituted with dimethoxyphenyl and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethoxyphenyl group can be further functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Shares the dimethoxyphenyl group but lacks the furan ring.

    3,4-Dimethoxyacetophenone: Similar structure but with different substituents on the aromatic ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional functional groups and a triazole ring.

Uniqueness: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to the presence of both the furan ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties

Biological Activity

Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]- (CAS No. 88484-90-6) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]ethanone
  • CAS Number : 88484-90-6

The compound features a furan ring substituted with a dimethoxyphenyl group and an ethanone moiety. This unique structure contributes to its diverse biological activities.

Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]- exhibits its biological effects through interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, influencing various cellular functions. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Interaction : It might interact with specific receptors, influencing signal transduction processes.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, demonstrating significant inhibitory effects with IC50 values indicating effective concentrations for cell growth inhibition.
Cell LineIC50 (µM)Reference
C6 Glioma5.13
L929 (Healthy)>100

Anti-inflammatory Effects

Ethanone's anti-inflammatory potential has also been explored. In studies focusing on inflammatory cell activation:

  • Neutrophil Degranulation : The compound showed promising results in inhibiting the release of inflammatory mediators from activated neutrophils.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against certain bacterial strains, although further studies are needed to quantify these effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized Ethanone and evaluated its biological activities. The results indicated that it had no significant cytotoxicity at concentrations up to 58 µM in various assays .
  • Inflammation Models : In models assessing inflammation, the compound demonstrated significant inhibition of cytokine release from macrophages, suggesting its potential as an anti-inflammatory agent .
  • Comparative Studies : When compared to similar compounds lacking the furan ring or dimethoxy groups, Ethanone exhibited unique biological properties attributed to its structural features .

Properties

CAS No.

88484-90-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C16H18O4/c1-9(17)15-10(2)20-11(3)16(15)12-6-7-13(18-4)14(8-12)19-5/h6-8H,1-5H3

InChI Key

QNVRKFXOROAKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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